molecular formula C5H7NO3S B12863003 3,5-Dimethyl-1,2-oxazole-4-sulfinic acid CAS No. 787513-23-9

3,5-Dimethyl-1,2-oxazole-4-sulfinic acid

Cat. No.: B12863003
CAS No.: 787513-23-9
M. Wt: 161.18 g/mol
InChI Key: SHNRIAXURNRMEM-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-sulfinic acid is a heterocyclic compound that features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfinic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by treatment with thionyl chloride. This method yields 3,5-dimethylisoxazole-4-sulfochloride, which can then be hydrolyzed to produce the sulfinic acid derivative .

Industrial Production Methods

Industrial production methods for 3,5-dimethylisoxazole-4-sulfinic acid are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisoxazole-4-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid.

    Reduction: The sulfinic acid group can be reduced to a sulfide.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3,5-Dimethylisoxazole-4-sulfonic acid.

    Reduction: 3,5-Dimethylisoxazole-4-sulfide.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylisoxazole-4-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the sulfinic acid group but shares the isoxazole core.

    3,5-Dimethylisoxazole-4-sulfonic acid: An oxidized form of the sulfinic acid derivative.

    3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinic acid derivative.

Uniqueness

3,5-Dimethylisoxazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

787513-23-9

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfinic acid

InChI

InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8)

InChI Key

SHNRIAXURNRMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)O

Origin of Product

United States

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